Scientific Field: This compound is studied in the field of Chemistry, specifically in the area of Molecular Structure and Spectroscopy .
Application Summary: This compound is used in the study of molecular structures and their electron ionization .
Methods of Application: The compound is analyzed using Mass Spectrometry and Gas Chromatography .
Results or Outcomes: The results of these studies provide valuable data on the mass spectrum and electron ionization properties of the compound .
Scientific Field: Phenoxy acetamide and its derivatives are studied in the field of Medicinal Chemistry .
Application Summary: These compounds are synthesized and studied for their potential as therapeutic candidates .
Methods of Application: The synthesis of these compounds involves various chemical techniques and computational chemistry applications .
Results or Outcomes: The results of these studies contribute to the design and development of new pharmaceutical compounds .
Scientific Field: This application falls under the field of Organic Chemistry .
Application Summary: Esters, including acetic acid esters, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .
Methods of Application: The ester is heated with a large excess of water containing a strong-acid catalyst.
Results or Outcomes: The products of this reaction are a carboxylic acid and an alcohol .
Scientific Field: This application is in the field of Synthetic Organic Chemistry .
Application Summary: Acetic acid derivatives, such as “Acetic acid, 2-chloro-2- [2- (4-methoxyphenyl)hydrazinylidene], ethyl ester”, can be synthesized from other compounds .
Methods of Application: The specific methods of synthesis would depend on the starting materials and the desired product .
Results or Outcomes: The outcome of this application is the successful synthesis of a specific acetic acid derivative .
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is an organic compound with the molecular formula and a molecular weight of 226.66 g/mol. This compound belongs to the class of hydrazones, characterized by the presence of the hydrazone functional group . The compound is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. Its structure includes a chloro substituent and a methyl ester, which contribute to its chemical reactivity and biological activity.
The biological activity of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is notable in biochemical studies. It has been shown to influence cellular processes such as signaling pathways and gene expression. The compound interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation. Its unique structure allows it to act as a probe in biochemical assays, providing insights into enzyme activity and cellular metabolism.
The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves:
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester has various applications:
Studies on the interactions of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester reveal its potential effects on biological systems. Research indicates that it can modulate enzyme activities and influence cellular signaling pathways. These interactions make it a valuable compound for studying biochemical mechanisms and developing therapeutic agents.
Several compounds share structural similarities with Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | Contains a para-chloro substituent | |
Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | Has an ethyl ester group | |
Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl Chloride | Features a methoxy group instead of methyl |
These compounds highlight the diversity within hydrazone derivatives while showcasing the unique chloro and methyl ester functionalities present in Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester .